molecular formula C33H51N9O8 B1529492 Ac-Arg-Ser-Leu-Lys-AMC CAS No. 259176-76-6

Ac-Arg-Ser-Leu-Lys-AMC

Cat. No. B1529492
CAS RN: 259176-76-6
M. Wt: 701.8 g/mol
InChI Key: ZVPQHIMGLOTCBK-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-Arg-Ser-Leu-Lys-AMC” is a fluorogenic substrate for Site-1 protease . Site-1 protease is a subtilisin-like protease that cleaves the endoplasmic reticulum loop of sterol regulatory element-binding protein (SREBP) transcription factors . The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .


Synthesis Analysis

The synthesis of “Ac-Arg-Ser-Leu-Lys-AMC” involves the sequence of amino acids that is cleaved by Site-1 Protease (S1P) . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .


Molecular Structure Analysis

The molecular structure of “Ac-Arg-Ser-Leu-Lys-AMC” is complex and involves a sequence of amino acids . The peptide sequence RSLK corresponds to the internal propeptide cleavage site that generates active S1P .


Chemical Reactions Analysis

“Ac-Arg-Ser-Leu-Lys-AMC” is a peptide substrate for Site-1 Protease (S1P). The sequence of amino acids is cleaved by S1P . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ac-Arg-Ser-Leu-Lys-AMC” include a molecular weight of 701.83 . It is soluble in DMSO and should be stored at -20°C or below .

Scientific Research Applications

Protease Activity Assay

Ac-Arg-Ser-Leu-Lys-AMC: is a fluorogenic substrate primarily used for measuring the activity of Site-1 protease (S1P) . This protease plays a critical role in the regulation of cholesterol synthesis by activating sterol regulatory element-binding proteins (SREBPs). The compound’s utility in this assay lies in its ability to release a fluorescent moiety, 7-amino-4-methylcoumarin (AMC) , upon cleavage by S1P. The fluorescence can be quantified, providing a direct measure of protease activity.

Antimicrobial Peptide Research

The sequence of amino acids in Ac-Arg-Ser-Leu-Lys-AMC shares similarities with antimicrobial peptides (AMPs), which are part of the innate immune system and protect organisms against pathogens . Research into AMPs often utilizes analogs and derivatives of naturally occurring peptides to study their structure-activity relationships, and this compound can serve as a model for such studies.

Safety And Hazards

“Ac-Arg-Ser-Leu-Lys-AMC” is for research use only and not for human use . It should be stored in separate packages to avoid product failure caused by repeated freezing and thawing .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQHIMGLOTCBK-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Arg-Ser-Leu-Lys-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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